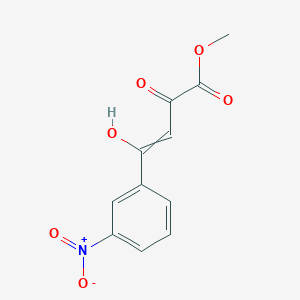![molecular formula C9H19N3O B130404 4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one CAS No. 142877-39-2](/img/structure/B130404.png)
4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one” is a complex organic compound. It’s likely to be a derivative of piperazine, a heterocyclic amine, with additional functional groups .
Synthesis Analysis
The synthesis of similar compounds often involves free radical polymerization. For instance, Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) is synthesized using atom transfer radical polymerization (ATRP), focusing on end group analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques like one- and two-dimensional NMR spectroscopy and MALDI-TOF MS .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and can involve various mechanisms. For instance, chalcones, which have a similar structural design, possess a wide range of pharmacological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For instance, 2-(Dimethylamino)ethyl methacrylate has a boiling point of 93-94 °C20 mm Hg, a density of 0.925 g/mL at 25 °C, and a refractive index n20/D 1.4582 .Mecanismo De Acción
Safety and Hazards
Safety data sheets indicate that similar compounds can be hazardous. For instance, (Dimethylamino)ethyl methacrylate is considered hazardous by the 2012 OSHA Hazard Communication Standard, with risks including flammability, acute oral toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and skin sensitization .
Direcciones Futuras
Propiedades
IUPAC Name |
4-[2-(dimethylamino)ethyl]-1-methylpiperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-10(2)4-6-12-7-5-11(3)9(13)8-12/h4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBIBKKOZGGNSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)CCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569549 |
Source


|
| Record name | 4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142877-39-2 |
Source


|
| Record name | 4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-1-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(2+)](/img/structure/B130322.png)

![(2S)-3-[4-(2-methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B130324.png)










